molecular formula C8H15N3O B13549919 4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one

4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B13549919
M. Wt: 169.22 g/mol
InChI Key: LLXHUZBKNUIYIN-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones

Preparation Methods

The synthesis of 4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one typically involves the reaction of 2,5-dimethyl-3-pyrazolone with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazolones.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-aminopropyl)-2,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C8H15N3O/c1-6-7(4-3-5-9)8(12)11(2)10-6/h7H,3-5,9H2,1-2H3

InChI Key

LLXHUZBKNUIYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CCCN)C

Origin of Product

United States

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